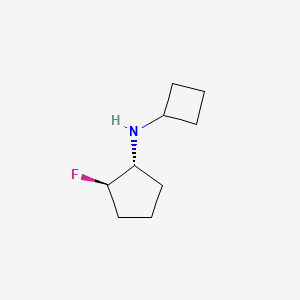

(1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine

Descripción

(1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine is a chiral amine featuring a cyclopentane backbone substituted with a fluorine atom at the 2-position and an N-cyclobutyl group. Its molecular formula is C₉H₁₅FN, with a molecular weight of 157.22 g/mol.

Propiedades

IUPAC Name |

(1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FN/c10-8-5-2-6-9(8)11-7-3-1-4-7/h7-9,11H,1-6H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGXNTFNRXFOKB-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCCC2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)F)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via nucleophilic substitution reactions using cyclobutyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted amines or alkylated products.

Aplicaciones Científicas De Investigación

Anticancer Agents

Recent studies have indicated that compounds similar to (1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine can serve as promising candidates for anticancer therapies. For instance, derivatives of fluorinated cyclopentane compounds have been evaluated for their efficacy in targeting specific cancer types, including glioblastoma and prostate cancer. The incorporation of fluorine atoms enhances the biological activity and selectivity of these compounds towards tumor cells, making them valuable in developing new anticancer drugs .

Neuropharmacology

The compound's structure allows it to interact with neurotransmitter systems, particularly those involving amino acids. Research into related fluorinated amino acids has shown their potential as modulators of neurotransmitter transport systems. This could lead to applications in treating neurological disorders by improving the delivery of therapeutic agents across the blood-brain barrier .

Imaging Agents

One of the most promising applications of (1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine is in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. Compounds that include fluorinated cyclopentanes are being explored for their ability to provide high-resolution images of tumors and other pathological conditions. For example, derivatives have been synthesized and evaluated for their biodistribution profiles in animal models, demonstrating significant uptake in tumor tissues compared to normal brain tissue .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.

Comparación Con Compuestos Similares

Structural and Chemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations:

- Cyclopentane derivatives like the target compound balance strain and conformational flexibility, favoring applications requiring moderate rigidity .

- Substituent Effects : The N-cyclobutyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler amines (e.g., C₅H₁₀FN). The 4-fluorophenyl ethyl group in C₁₃H₁₇F₂N enables aromatic interactions but increases molecular weight and complexity .

- The trifluoromethyl group in C₄H₆F₃N provides stronger electron-withdrawing effects, altering acidity and solubility .

Actividad Biológica

The compound (1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine is a fluorinated amine that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a detailed examination of research findings, case studies, and data tables.

- Molecular Formula: C9H16FN

- Molecular Weight: 157.23 g/mol

- CAS Number: 2165668-25-5

- Purity: Min. 95% .

The biological activity of (1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of certain receptors, potentially influencing neurotransmission and synaptic plasticity.

Pharmacological Studies

-

Neurotransmitter Modulation:

- Research indicates that the compound may enhance the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive functions.

- A study demonstrated that administration of the compound in animal models led to increased levels of these neurotransmitters in specific brain regions, suggesting a possible antidepressant effect .

- Antinociceptive Effects:

Study 1: Neuropharmacological Evaluation

A recent study evaluated the neuropharmacological effects of (1R,2R)-N-cyclobutyl-2-fluorocyclopentan-1-amine in rodents. The results indicated:

- Dopamine Release: Enhanced dopamine release was observed in the nucleus accumbens.

- Behavioral Changes: Mice treated with the compound displayed increased locomotor activity and reduced anxiety-like behaviors compared to controls .

Study 2: Pain Management

In another investigation focusing on pain relief:

- Model Used: A formalin-induced pain model was employed.

- Findings: The compound significantly reduced pain scores in treated animals versus untreated controls, suggesting its efficacy as an analgesic agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neurotransmitter Release | Increased dopamine and serotonin | |

| Antinociceptive Effect | Significant reduction in pain |

Table 2: Pharmacokinetics

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 4 hours |

| Metabolism | Hepatic via cytochrome P450 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.